molecular formula C10H14O2 B8780123 2-Isopropyl-3-methoxyphenol CAS No. 123151-45-1

2-Isopropyl-3-methoxyphenol

Cat. No.: B8780123
CAS No.: 123151-45-1
M. Wt: 166.22 g/mol
InChI Key: LNGZPVUURAGLPI-UHFFFAOYSA-N
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Description

2-Isopropyl-3-methoxyphenol is a phenolic derivative characterized by a hydroxyl group (-OH) at the para position relative to a methoxy (-OCH₃) group and an isopropyl (-CH(CH₃)₂) substituent on the aromatic ring.

Properties

CAS No.

123151-45-1

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-2-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)10-8(11)5-4-6-9(10)12-3/h4-7,11H,1-3H3

InChI Key

LNGZPVUURAGLPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC=C1OC)O

Origin of Product

United States

Comparison with Similar Compounds

Key Inferred Properties :

  • Molecular Formula : C₁₀H₁₄O₂ (based on substitution pattern).
  • Molecular Weight : ~166.22 g/mol (calculated from formula).
  • Functional Groups: Phenol (aromatic -OH), methoxy (-OCH₃), and isopropyl (-CH(CH₃)₂).

The methoxy group is electron-donating, reducing phenol acidity compared to unsubstituted phenol. The isopropyl group introduces steric hindrance, influencing reactivity and solubility [1].

Comparison with Structurally Similar Compounds

Table 1: Structural and Physical Properties of Selected Phenolic Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
2-Isopropyl-3-methoxyphenol C₁₀H₁₄O₂ 166.22 (estimated) -OH, -OCH₃, -CH(CH₃)₂ Moderate acidity, low water solubility
2-Isopropyl-5-methylphenol (Thymol) C₁₀H₁₄O 150.22 -OH, -CH₃, -CH(CH₃)₂ Antimicrobial, minty odor, mp 49–51°C
4-Isopropyl-3-methoxyphenol C₁₀H₁₄O₂ 166.22 -OH, -OCH₃, -CH(CH₃)₂ Isomeric differences in reactivity
5-(Hydroxymethyl)-2-isopropyl-3-methoxyphenol C₁₁H₁₆O₃ 196.24 -OH, -OCH₃, -CH(CH₃)₂, -CH₂OH Enhanced solubility due to -CH₂OH group [3]

Chemical Reactivity and Acidity

  • 2-Isopropyl-3-methoxyphenol: The methoxy group decreases acidity (pKa ~10–11 estimated) compared to phenol (pKa ~9.95) due to electron-donating effects. Steric hindrance from the isopropyl group may slow electrophilic substitution reactions [1].
  • Thymol : Lacks a methoxy group, making it slightly more acidic (pKa ~10.3). Its antimicrobial activity is linked to membrane disruption in microbes [1].

Solubility and Stability

  • Lipophilicity: 2-Isopropyl-3-methoxyphenol is expected to be lipophilic due to its isopropyl and methoxy groups, similar to thymol.
  • Stability : Methoxy groups generally enhance oxidative stability compared to methyl groups.

Notes on Evidence Limitations

  • This highlights the need to verify substituent identities in chemical names [1].
  • Data Gaps: Direct studies on 2-Isopropyl-3-methoxyphenol are absent in the provided evidence; comparisons rely on structural analogs.

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